molecular formula C25H26ClNO6S B13436535 (S,S)-trans-Clopidogrel-MP Derivative

(S,S)-trans-Clopidogrel-MP Derivative

Katalognummer: B13436535
Molekulargewicht: 504.0 g/mol
InChI-Schlüssel: FNCOEMFSIDGTAR-XZPFSAAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The (S,S)-trans-Clopidogrel-MP Derivative is a stereoisomeric form of clopidogrel’s active metabolite, synthesized for research purposes, particularly as an analytical reference standard. Its molecular formula is C₂₅H₂₆ClNO₆S (molecular weight: 504.00 g/mol), with a defined trans-configuration at critical stereocenters . The compound is characterized by a carboxymethylene group, a 2-chlorophenyl moiety, and a 3-methoxyphenyl ketone substituent, as depicted in its SMILES and IUPAC nomenclature . It is stored at -20°C and used primarily in ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) for quantifying clopidogrel metabolites in biological samples .

Eigenschaften

Molekularformel

C25H26ClNO6S

Molekulargewicht

504.0 g/mol

IUPAC-Name

(2E)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24-/m0/s1

InChI-Schlüssel

FNCOEMFSIDGTAR-XZPFSAAZSA-N

Isomerische SMILES

COC1=CC=CC(=C1)C(=O)CS[C@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-trans-Clopidogrel-MP Derivative typically involves several steps, including the preparation of the chiral intermediate and subsequent derivatization. The process often begins with the resolution of racemic Clopidogrel to obtain the desired stereoisomer. This is followed by a series of chemical reactions, such as esterification, amidation, or acylation, to introduce the MP (methylphosphonate) group.

Industrial Production Methods

Industrial production of (S,S)-trans-Clopidogrel-MP Derivative involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is then purified using techniques such as crystallization, chromatography, or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S,S)-trans-Clopidogrel-MP Derivative has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antiplatelet activity and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of (S,S)-trans-Clopidogrel-MP Derivative involves its interaction with platelet receptors, leading to the inhibition of platelet aggregation. This is achieved through the irreversible binding of the compound to the P2Y12 receptor on the platelet surface, preventing the activation of the GPIIb/IIIa complex, which is essential for platelet aggregation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation and the subsequent reduction in thrombus formation.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

Clopidogrel derivatives are classified based on stereochemistry (cis/trans) and enantiomeric purity. Key comparators include:

Compound Configuration CAS Number Key Structural Features Applications
(S,S)-trans-Clopidogrel-MP Trans-diastereomer 1287430-40-3 Carboxymethylene group, 3-methoxyphenyl ketone Internal standard for UHPLC/MS
cis-Clopidogrel-MP Cis-enantiomer pair 1122047-98-6 Same substituents, cis-orientation Research on metabolite stability
rac-Clopidogrel-MP Endo Racemic mixture 1346598-12-6 Mixture of R/S configurations Pharmacokinetic studies

Key Differences :

  • Trans vs. Cis : The trans isomer exhibits substituents on opposite sides of the piperidine ring, enhancing polarity and altering chromatographic retention times compared to the cis form .
  • Enantiomeric Purity : The (S,S)-trans derivative is a single diastereomer, while cis-Clopidogrel-MP exists as enantiomeric pairs, complicating separation in analytical workflows .

Pharmacological Activity

The S-(+)-enantiomer of clopidogrel bisulfate is therapeutically active, inhibiting P2Y12 receptors, whereas the R-(-)-enantiomer is inactive .

Analytical Performance

Parameter (S,S)-trans-Clopidogrel-MP cis-Clopidogrel-MP rac-Clopidogrel-MP Endo
Retention Time (UHPLC) 8.2 min (method-dependent) 7.5 min Dual peaks due to enantiomers
MS Detection [M+H]⁺ = 505.12 [M+H]⁺ = 505.12 Split signals for R/S forms
LOD/LOQ 0.1 ng/mL (plasma) Not reported 0.5 ng/mL

The trans isomer’s stability at -20°C and distinct chromatographic behavior make it preferable for long-term analytical workflows compared to cis isomers, which may degrade faster .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.